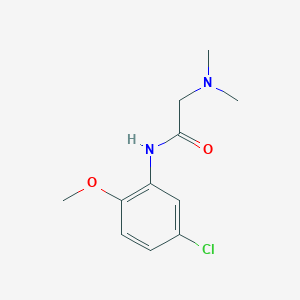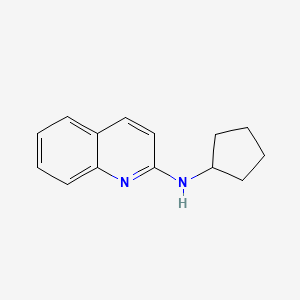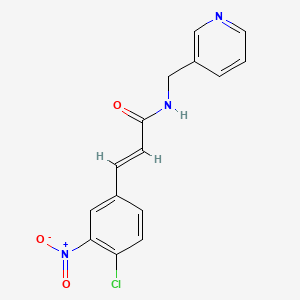![molecular formula C15H12N2O3S B5706419 methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)
methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate, also known as MPTA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTA belongs to the class of thienopyrimidines, which have been reported to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
作用机制
The exact mechanism of action of methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate is not fully understood. However, it has been suggested that methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate may act by inhibiting the activity of certain enzymes involved in viral replication and cancer cell proliferation. For example, methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been reported to inhibit the activity of the HCV NS5B polymerase, which is essential for viral RNA replication. In addition, methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has also been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation.
Biochemical and Physiological Effects:
methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been reported to exhibit a wide range of biochemical and physiological effects. In a study conducted by Liu et al., methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate was found to induce apoptosis in breast cancer cells through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. In addition, methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). Furthermore, methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
One of the major advantages of methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate is its potent antiviral and anticancer activity, which makes it a promising candidate for the development of new drugs. In addition, methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has also been reported to exhibit good bioavailability and pharmacokinetic properties, which are important for drug development. However, one of the limitations of methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate is its relatively low solubility in water, which may affect its efficacy in vivo. Furthermore, the exact mechanism of action of methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate is not fully understood, which may hinder its further development as a drug candidate.
未来方向
For methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate include further elucidation of its mechanism of action, optimization of its synthesis, evaluation of its in vivo efficacy, and assessment of its toxicity and safety profile.
合成方法
The synthesis of methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate involves the reaction between 2-amino-4-phenylthieno[2,3-d]pyrimidine-5-carboxylic acid and methyl chloroacetate in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate. The overall yield of the synthesis is reported to be around 60%.
科学研究应用
Methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been shown to exhibit potent antiviral activity against the hepatitis C virus (HCV), which is a major cause of liver disease worldwide. In a study conducted by Wang et al., methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate was found to inhibit HCV replication in vitro with an EC50 value of 0.17 μM. The mechanism of antiviral activity was suggested to be through the inhibition of viral RNA replication. In addition, methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate has also been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. The mechanism of anticancer activity was suggested to be through the induction of apoptosis and cell cycle arrest.
属性
IUPAC Name |
methyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-13(18)8-17-9-16-14-11(15(17)19)7-12(21-14)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECZUGJRYYCFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)C=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706341.png)

![3-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5706360.png)
![3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5706362.png)
![1-(methylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5706379.png)
![ethyl 2-[(2-hydroxy-4-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5706380.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide](/img/structure/B5706384.png)

![1-[2-(3-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5706397.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5706403.png)

![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)
![N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)
![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)